![molecular formula C14H16N4O2S B2697334 2-[4-[(4-Nitrophenyl)methyl]piperazin-1-yl]-1,3-thiazole CAS No. 501081-21-6](/img/structure/B2697334.png)
2-[4-[(4-Nitrophenyl)methyl]piperazin-1-yl]-1,3-thiazole
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Overview
Description
Piperazine derivatives are a class of organic compounds that have been widely studied due to their diverse biological activities . They are often used in the design and synthesis of various pharmaceutical agents . Thiazole is another important heterocyclic compound that is a part of many biologically active molecules .
Synthesis Analysis
The synthesis of piperazine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various spectroscopic techniques, including HRMS, IR, 1H and 13C NMR . Single crystals can also be developed for further structural analysis .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and varied, depending on the specific substituents present on the piperazine and thiazole rings .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by the specific substituents present on the piperazine and thiazole rings. These properties can be analyzed using various techniques, including spectroscopic analysis .Scientific Research Applications
- Application : Researchers have explored the antibacterial potential of 2-[4-(4-nitrophenyl)methyl]piperazin-1-yl]-1,3-thiazole. A related pleuromutilin derivative demonstrated excellent antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA) .
- Application : Incorporating piperazine via Mannich reactions can modulate pharmacokinetic properties of drug substances. Piperazine-containing compounds are used for various disease states, including antihistamines, antiparasitic, antifungal, and antiviral drugs .
- Relevance : The piperazine ring is present in potential treatments for Parkinson’s and Alzheimer’s disease .
- Observation : Piperazine derivatives have been explored as antipsychotic and antidepressant agents .
Antibacterial Activity
Mannich Reactions and Drug Development
Neurodegenerative Diseases
Antipsychotic and Antidepressant Properties
Antitumor Research
Psychoactive Substances and Recreational Use
Mechanism of Action
Target of Action
Similar compounds such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles have been studied and found to have significant affinity for alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
For instance, 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles, which have structural similarities with the compound , have been found to exhibit inhibitory activity against alpha1-adrenergic receptors .
Biochemical Pathways
For instance, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile was found to be a multikinase inhibitor with potent inhibitory activity against the CDK4/CYCLIN D1 and ARK5 kinases .
Pharmacokinetics
Similar compounds such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles have been studied, and their adme properties have been calculated . These properties play a crucial role in determining the bioavailability of the compound.
Result of Action
Similar compounds have been found to induce apoptosis of tumor cells at a concentration of approximately 30-100 nm .
Safety and Hazards
Future Directions
The future research directions in this field could involve the design and synthesis of novel piperazine and thiazole derivatives with improved biological activities. Further studies could also focus on understanding the mechanism of action of these compounds and optimizing their physical and chemical properties for better drug-like properties .
properties
IUPAC Name |
2-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c19-18(20)13-3-1-12(2-4-13)11-16-6-8-17(9-7-16)14-15-5-10-21-14/h1-5,10H,6-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZUGIDSASRHPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Nitrophenyl)methyl]-4-(1,3-thiazol-2-yl)piperazine |
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